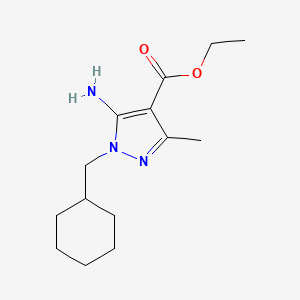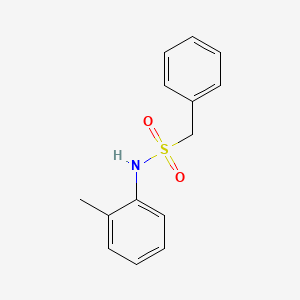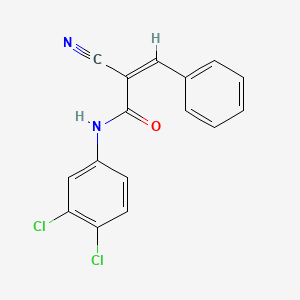![molecular formula C45H30N2O4 B5561697 3,3'-methylenebis(6-{[4-(phenylethynyl)benzylidene]amino}benzoic acid)](/img/structure/B5561697.png)
3,3'-methylenebis(6-{[4-(phenylethynyl)benzylidene]amino}benzoic acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
‘3,3'-methylenebis(6-{[4-(phenylethynyl)benzylidene]amino}benzoic acid)’ is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various research fields. This compound is also known as ‘MABA’ and belongs to the class of bisbenzimidazole derivatives.
作用機序
The mechanism of action of MABA is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. MABA has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
MABA has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. This may contribute to its potential use in the treatment of Alzheimer’s disease and other neurodegenerative disorders. MABA has also been found to have antioxidant properties, which may help protect cells from oxidative stress.
実験室実験の利点と制限
MABA has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also stable and has a long shelf life. However, MABA has some limitations for lab experiments. It is not water-soluble, which may limit its use in certain experiments. It is also relatively expensive compared to other compounds.
将来の方向性
There are several future directions for the research on MABA. One potential direction is to investigate its potential use in the treatment of neurodegenerative disorders, such as Alzheimer’s disease and Parkinson’s disease. Another direction is to investigate its potential use in the treatment of cancer. Further studies are also needed to fully understand the mechanism of action of MABA and its biochemical and physiological effects.
Conclusion:
In conclusion, ‘3,3'-methylenebis(6-{[4-(phenylethynyl)benzylidene]amino}benzoic acid)’ is a synthetic compound that has potential applications in various research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of MABA in various research fields.
合成法
The synthesis of MABA involves the reaction between 4-(phenylethynyl)benzaldehyde and 6-amino-3-methyl-2-benzimidazolone in the presence of acetic acid and glacial acetic acid. The reaction yields MABA as a white solid with a melting point of 330-332°C.
科学的研究の応用
MABA has been extensively studied for its potential applications in various research fields. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. MABA has also been investigated for its potential use in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders.
特性
IUPAC Name |
5-[[3-carboxy-4-[[4-(2-phenylethynyl)phenyl]methylideneamino]phenyl]methyl]-2-[[4-(2-phenylethynyl)phenyl]methylideneamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H30N2O4/c48-44(49)40-28-38(23-25-42(40)46-30-36-19-15-34(16-20-36)13-11-32-7-3-1-4-8-32)27-39-24-26-43(41(29-39)45(50)51)47-31-37-21-17-35(18-22-37)14-12-33-9-5-2-6-10-33/h1-10,15-26,28-31H,27H2,(H,48,49)(H,50,51) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMHLOQAOZOASX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C=NC3=C(C=C(C=C3)CC4=CC(=C(C=C4)N=CC5=CC=C(C=C5)C#CC6=CC=CC=C6)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[[3-Carboxy-4-[[4-(2-phenylethynyl)phenyl]methylideneamino]phenyl]methyl]-2-[[4-(2-phenylethynyl)phenyl]methylideneamino]benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3-methyl-1-phenyl-2-piperazinone](/img/structure/B5561617.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B5561628.png)

![4-[(phenoxycarbonyl)amino]benzoic acid](/img/structure/B5561644.png)

![3-[2-[(3,4-dimethylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5561662.png)
![N-(4-bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5561668.png)
![2-{4-chloro-2-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B5561676.png)
![1-[(4-methoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5561683.png)
![N'-[2-(7-cyclopentyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-2-oxoethyl]-N,N-dimethylurea](/img/structure/B5561689.png)
![N-1-naphthyl-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5561698.png)
![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]isoxazole-3-carboxamide](/img/structure/B5561704.png)

![4-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5561722.png)